molecular formula C13H14N2O2 B1676513 Metomidate CAS No. 5377-20-8

Metomidate

Cat. No.: B1676513
CAS No.: 5377-20-8
M. Wt: 230.26 g/mol
InChI Key: FHFZEKYDSVTYLL-UHFFFAOYSA-N
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Description

Metomidate is a non-barbiturate imidazole compound that was discovered by Janssen Pharmaceutica in 1965. It is primarily used as a sedative-hypnotic drug in Europe for both human and veterinary purposes. This compound is also utilized in medical imaging, particularly in positron emission tomography (PET) to detect tumors of adrenocortical origin .

Mechanism of Action

Target of Action

Metomidate primarily targets the γ-aminobutyric acid type A (GABA A) receptor . The GABA A receptor is an inhibitory neurotransmitter receptor that plays a crucial role in reducing neuronal excitability throughout the nervous system .

Mode of Action

This compound acts as a positive allosteric modulator on the GABA A receptor . This means that it enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid, which binds to the GABA A receptor . By increasing the duration of time for which the Cl- ionopore at the GABA A receptor is open, this compound prolongs the post-synaptic inhibitory effect of GABA .

Biochemical Pathways

This compound affects the biochemical pathway involving the enzyme 11β-hydroxylase . This enzyme is critical for cortisol production. This compound suppresses this enzyme, thereby interrupting cortisol synthesis . This suppression of cortisol synthesis is a key downstream effect of this compound’s action on the GABA A receptor .

Pharmacokinetics

It is known that this compound is rapidly metabolized . The metabolism of this compound is similar to that of its analog, etomidate, which is metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of a hypnotic state . This is achieved through its modulation of the GABA A receptor, which enhances the inhibitory effect of GABA and reduces neuronal excitability . This compound also suppresses the adrenocortical axis by inhibiting 11β-hydroxylase, which interrupts cortisol synthesis .

Action Environment

It is known that this compound’s effectiveness as a hypnotic agent can be influenced by the physiological state of the patient, such as their cardiovascular and respiratory stability

Biochemical Analysis

Biochemical Properties

Metomidate is a potent inhibitor of the enzyme cholinesterase and inhibits the activity of many other enzymes in the central nervous system . It produces its effect by acting as a positive allosteric modulator on the γ-aminobutyric acid type A receptor, thus enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used with positron emission tomography (PET) to detect tumors of adrenocortical origin . The scan involves an injection of a small amount of a radioactive tracer which will remain in the body for a few hours .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It suppresses the adrenocortical axis by inhibiting the enzyme 11β-hydroxylase . This makes the drug unsuitable for administration by a prolonged infusion .

Temporal Effects in Laboratory Settings

The rapid onset and short duration of action of this compound make it particularly useful in settings where quick induction and recovery from anesthesia are desirable . Involuntary muscle movements were observed, which are of potential concern for further development .

Dosage Effects in Animal Models

Studies in pigs have shown that hemorrhagic shock only minimally affects etomidate pharmacokinetics

Metabolic Pathways

This compound is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . This rapid metabolism contributes to its short duration of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Metomidate can be synthesized through a chemoenzymatic process. One method involves the regioselective alkylation of methyl 1H-imidazole-5-carboxylate using the Mitsunobu reaction. This process joins two fragments: (S)-1-(4-iodophenyl)ethanol and methyl 1H-imidazole-5-carboxylate, with inversion of configuration . Another approach involves the synthesis of stannylated this compound as a precursor for radiohalogenations, which is useful for creating radiopharmaceuticals .

Industrial Production Methods: Industrial production of this compound typically involves the synthesis of its precursors followed by regioselective alkylation. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Metomidate undergoes various chemical reactions, including nucleophilic substitution and electrophilic halogenation. It is also involved in the formation of radiolabeled compounds for medical imaging .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include stannylated and iodinated derivatives of this compound, which are used in radiopharmaceutical applications .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific binding to CYP11B enzymes in the adrenal cortex, making it highly effective for imaging adrenocortical tumors. Its ability to be radiolabeled also sets it apart from other sedative-hypnotic drugs .

Properties

IUPAC Name

methyl 3-(1-phenylethyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFZEKYDSVTYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048411
Record name Metomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5377-20-8
Record name Metomidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5377-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metomidate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005377208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metomidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.971
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Record name METOMIDATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (metomidate), and what is its primary mechanism of action?

A1: Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (this compound) is a short-acting hypnotic drug belonging to the imidazole class. It exerts its effects by enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) within the central nervous system. []

Q2: How does this compound's interaction with the GABAergic system lead to its observed hypnotic effects?

A2: this compound acts as a positive allosteric modulator of the GABAA receptor, a ligand-gated chloride channel. By binding to a specific site on the receptor distinct from the GABA binding site, this compound increases the receptor's affinity for GABA and enhances the effects of GABA binding. This leads to increased chloride ion influx into neurons, hyperpolarization, and ultimately, a reduction in neuronal excitability. This suppression of neuronal activity manifests as the hypnotic effects observed with this compound administration. [, ]

Q3: What is a notable downstream effect of this compound on adrenal function?

A3: this compound is known to inhibit cortisol synthesis in the adrenal cortex by acting on the enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). This inhibition can lead to cortisol deficiency, which has important implications for its use in certain clinical settings. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C13H14N2O2, and its molecular weight is 230.26 g/mol. []

Q5: Are there specific spectroscopic techniques used to characterize this compound?

A5: Yes, third-derivative spectrophotometry is a validated analytical method used for the determination of this compound in aqueous solutions. This method relies on the spectral properties of the D,L-1-(1-phenylethyl)-imidazole-5-carboxylic acid formed during this compound hydrolysis. []

Q6: How is this compound administered, and what factors influence its pharmacokinetic profile?

A6: this compound can be administered intravenously, intramuscularly, intraperitoneally, or through immersion baths depending on the species and intended application. Its pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion, vary significantly across species. Factors such as body size, temperature, and metabolic rate can influence its uptake, clearance, and elimination half-life. [, , , , , ]

Q7: How effective is this compound as an anesthetic agent in different species?

A7: The efficacy of this compound as an anesthetic varies greatly between species and can be influenced by factors such as dose, administration route, and water parameters. In some fish species, such as turbot (Scophthalmus maximus), this compound effectively induces anesthesia for procedures like tagging or size measuring. [] Conversely, in leopard frogs (Rana pipiens), this compound has shown limited efficacy as a sole anesthetic agent, often producing prolonged sedation rather than surgical anesthesia. []

Q8: Are there any notable toxicological concerns associated with this compound use?

A8: While generally considered safe for short-term use in many species, this compound can cause adverse effects, particularly at higher doses or with prolonged exposure. Some reported adverse effects include prolonged sedation, respiratory depression, cardiovascular effects, and potential for muscle damage. In certain species, such as pigs, this compound anesthesia has been linked to cortisol deficiency, which can exacerbate circulatory failure during bacterial infection. [, , , ]

Q9: What are the primary applications of this compound in scientific research?

A9: this compound is frequently employed in research settings as an anesthetic or sedative for various procedures, including handling, transport, and surgical interventions. Its ability to induce sedation in a wide range of species, including fish, amphibians, and mammals, makes it a valuable tool for researchers studying physiology, behavior, and disease. [, , , , , ]

Q10: How is this compound being utilized in the development of diagnostic tools for adrenal disorders?

A10: Radiolabeled forms of this compound, such as 11C-metomidate and [123I]iodothis compound, are being investigated as potential tracers for positron emission tomography (PET) imaging of the adrenal glands. These tracers target the CYP11B enzymes found in the adrenal cortex and can aid in the visualization and characterization of adrenal lesions, including adenomas and carcinomas. [, , , , ]

Q11: What are the limitations of using this compound as an anesthetic or sedative?

A12: this compound's limitations include species-specific responses, variable induction and recovery times, and potential for prolonged sedation. [] Its use in certain procedures, such as open-water capture of young rockfish, is limited by the fishes' ability to detect and avoid the anesthetic. [] Additionally, this compound's suppression of cortisol production raises concerns for its use in stressed or diseased animals. [, , ]

Q12: What are some alternatives to this compound for anesthesia and euthanasia in research settings?

A13: Alternatives to this compound include other anesthetic agents, such as MS-222 (tricaine methanesulfonate), clove oil, 2-phenoxyethanol, and AQUI-S, as well as injectable anesthetics like tiletamine/zolazepam and ketamine. [, , , , , , ] The choice of anesthetic or euthanasia agent should be based on factors such as the species, procedure, and desired duration of effect.

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